molecular formula C11H8BrNO2 B1372909 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile CAS No. 885271-24-9

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

Cat. No. B1372909
CAS RN: 885271-24-9
M. Wt: 266.09 g/mol
InChI Key: DEZLOCCCPMXTEQ-UHFFFAOYSA-N
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Description

“6-Bromo-8-methoxy-2H-chromene-3-carbonitrile” is a chemical compound with the molecular formula C11H8BrNO2 . It has a molecular weight of 266.09 . The compound is a yellow solid .


Molecular Structure Analysis

The InChI code for “6-Bromo-8-methoxy-2H-chromene-3-carbonitrile” is 1S/C11H8BrNO2/c1-14-10-4-9 (12)3-8-2-7 (5-13)6-15-11 (8)10/h2-4H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Bromo-8-methoxy-2H-chromene-3-carbonitrile” is a yellow solid . It has a molecular weight of 266.09 .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile: is a compound of interest in medicinal chemistry due to its chromene core, a common motif in many pharmacologically active compounds. Its potential lies in the development of new therapeutic agents, particularly as a scaffold for the synthesis of molecules with anti-inflammatory, antiviral, and anticancer properties .

Agriculture

In the agricultural sector, this compound could be explored for its role in plant protection. The bromine and nitrile groups present in the molecule may interact with various enzymes or receptors in pests, offering a new approach to pest control without the use of traditional pesticides .

Material Science

The unique structure of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile makes it a candidate for the synthesis of organic semiconductors. These materials are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science

Environmental science can benefit from the application of this compound in the detection and removal of pollutants. Its chemical structure could be utilized to create sensors that detect heavy metals or organic pollutants in water sources .

Analytical Chemistry

In analytical chemistry, 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile can serve as a standard or reagent in chromatography and spectrometry. Its well-defined structure and properties allow for accurate calibration and comparison in the analysis of complex mixtures .

Biochemistry

Biochemists may investigate the interaction of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile with biological macromolecules. It could be used to study enzyme inhibition or to map the binding sites on proteins, aiding in the understanding of biochemical pathways .

Pharmacology

Pharmacological research can utilize this compound to study drug-receptor interactions. The bromine atom in particular may be key in the development of new drugs with high binding affinity and specificity for their targets .

Chemical Engineering

Finally, in chemical engineering, 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile can be used in process optimization. Its properties may influence reaction kinetics and mechanisms, which is valuable information when designing industrial-scale chemical processes .

Safety and Hazards

For safety information and potential hazards associated with “6-Bromo-8-methoxy-2H-chromene-3-carbonitrile”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-bromo-8-methoxy-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZLOCCCPMXTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696259
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885271-24-9
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

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